H-Tyr(bzl)-obzl P-tosylate
CAS No.: 66009-35-6
Cat. No.: VC0555182
Molecular Formula: C30H31NO6S
Molecular Weight: 533.65
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 66009-35-6 |
---|---|
Molecular Formula | C30H31NO6S |
Molecular Weight | 533.65 |
IUPAC Name | benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C23H23NO3.C7H8O3S/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;1-6-2-4-7(5-3-6)11(8,9)10/h1-14,22H,15-17,24H2;2-5H,1H3,(H,8,9,10)/t22-;/m0./s1 |
Standard InChI Key | CJHPRLKRQQBIRK-FTBISJDPSA-N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N |
Introduction
Chemical Structure and Properties
H-Tyr(bzl)-obzl P-tosylate consists of L-tyrosine with benzyl protecting groups on both its phenolic hydroxyl and carboxylic acid groups, forming a tosylate salt. The chemical structure represents a strategic protection scheme that enables directional peptide synthesis by controlling reactive functional groups.
Physical and Chemical Properties
The compound possesses the following key characteristics:
Property | Value |
---|---|
CAS Number | 66009-35-6 |
Molecular Formula | C30H31NO6S |
Molecular Weight | 533.65 g/mol |
Physical State | Crystalline solid |
Solubility | Soluble in DMSO, DMF, and certain organic solvents |
Storage Recommendation | Store at room temperature or -20°C for extended preservation |
The systematic IUPAC name for this compound is benzyl (2S)-2-amino-3-(4-phenylmethoxyphenyl)propanoate;4-methylbenzenesulfonic acid, which precisely describes its stereochemistry and functional group modifications .
Structure Identification Methods
The compound can be verified through several analytical techniques:
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Standard InChI: InChI=1S/C23H23NO3.C7H8O3S/c24-22(23(25)27-17-20-9-5-2-6-10-20)15-18-11-13-21(14-12-18)26-16-19-7-3-1-4-8-19;1-6-2-4-7(5-3-6)11(8,9)10/h1-14,22H,15-17,24H2;2-5H,1H3,(H,8,9,10)/t22-;/m0./s1
-
Standard InChIKey: CJHPRLKRQQBIRK-FTBISJDPSA-N
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SMILES Notation: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)OCC3=CC=CC=C3)N
Nomenclature and Alternative Designations
The compound is known by several synonyms across scientific literature and commercial catalogs:
Synonym | Usage Context |
---|---|
H-TYR(BZL)-OBZL P-TOSYLATE | Most common commercial designation |
H-Tyr(Bzl)-OBzl.TosOH | Alternative notation emphasizing salt form |
O-Benzyl-L-tyrosine benzyl ester 4-toluenesulfonate salt | Full descriptive name |
benzyl (2S)-2-amino-3-[4-(benzyloxy)phenyl]propanoate | Component description without counter-ion |
SCHEMBL7302285 | Database identifier |
These multiple designations reflect both systematic naming conventions and practical laboratory usage patterns .
Synthetic Approaches and Preparation
H-Tyr(bzl)-obzl P-tosylate is typically synthesized through selective protection of L-tyrosine's functional groups. The general approach involves:
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Protection of the phenolic hydroxyl group with benzyl chloride/bromide under basic conditions
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Esterification of the carboxylic acid with benzyl alcohol using coupling reagents or through benzyl halide reactions
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Salt formation with p-toluenesulfonic acid to stabilize the amino group and enhance crystallization properties
The tosylate salt form significantly improves stability and solubility characteristics compared to the free base, making it more suitable for peptide synthesis applications.
Role in Peptide Synthesis
In peptide synthesis pathways, H-Tyr(bzl)-obzl P-tosylate serves as a protected building block that prevents unwanted side reactions during coupling procedures. The benzyl groups can be selectively removed through catalytic hydrogenation or other deprotection methods when needed in the synthetic sequence .
Applications in Peptide Chemistry
Advantages in Sequential Peptide Synthesis
H-Tyr(bzl)-obzl P-tosylate offers several strategic advantages in peptide synthesis:
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The benzyl protection scheme prevents side reactions involving tyrosine's reactive phenolic group
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The benzyl ester protection allows for orthogonal deprotection strategies
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The tosylate salt stabilizes the compound and enhances solubility in organic solvents commonly used in peptide coupling reactions
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It enables chemoselective reactions in complex peptide assembly
Documented Applications in Research
The compound has found specific applications in:
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Synthesis of fibrinogen receptor antagonists
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Preparation of N-[[p-[bis(2-chloroethyl)amino]phenyl]acetyl]-O-benzyl-L-tyrosine, a peptide with antileukemic properties
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Various biologically active peptide sequences where tyrosine requires selective incorporation
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Structure-activity relationship studies of tyrosine-containing peptides
Similar protection strategies are employed in synthesizing related compounds like H-Tyr-OBzl TosOH (CAS: 53587-11-4) which has been utilized in creating peptides that inhibit plasmin, an important physiological regulatory function .
Reactivity and Chemical Behavior
Deprotection Strategies
The benzyl protecting groups in H-Tyr(bzl)-obzl P-tosylate can be removed through several methods:
Protecting Group | Common Deprotection Method | Conditions |
---|---|---|
Benzyl (Carboxyl) | Catalytic hydrogenation | H₂, Pd/C, room temperature |
Benzyl (Phenolic) | Catalytic hydrogenation | H₂, Pd/C, room temperature |
Both benzyl groups | TFMSA-thioanisole-TFA | Strong acidic conditions |
These deprotection methods allow for stage-specific removal of protecting groups during peptide synthesis, providing flexibility in synthetic strategies .
Coupling Reactions
In peptide coupling reactions, H-Tyr(bzl)-obzl P-tosylate typically undergoes:
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Neutralization of the tosylate salt with triethylamine or N-methylmorpholine
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Coupling with protected amino acids using carbodiimide reagents (e.g., DCC, EDC)
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HOBT-mediated coupling for minimizing racemization
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Azide coupling methods for sensitive sequences
These coupling methodologies have been documented in the synthesis of complex peptides including fragments of physiologically important proteins .
Comparison with Related Compounds
Several structurally related compounds share similar applications in peptide synthesis:
Compound | CAS Number | Key Differences | Specific Applications |
---|---|---|---|
H-Tyr-OBzl TosOH | 53587-11-4 | Unprotected phenolic OH | When phenolic reactivity is desired |
H-D-Val-OBzl p-tosylate | 17662-84-9 | D-valine instead of L-tyrosine | Introduction of D-valine at C-terminus |
H-Tyr(Bzl)-OBzl HCl | - | HCl salt instead of tosylate | Alternative salt form |
H-Tyr-OtBu | - | tert-butyl ester protection | Acid-labile C-terminal protection |
Practical Considerations for Laboratory Use
Solubility Profile
The compound demonstrates the following solubility characteristics:
Solvent | Solubility |
---|---|
DMSO | High |
DMF | High |
Chloroform | Moderate |
Methanol | Limited |
Water | Poor |
This solubility profile influences its handling in peptide synthesis protocols, particularly during coupling reactions .
Current Research Applications
H-Tyr(bzl)-obzl P-tosylate continues to be utilized in various research applications:
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Development of novel peptide-based therapeutics
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Structure-activity relationship studies of tyrosine-containing bioactive peptides
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Synthesis of peptide libraries for drug discovery screening
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Modified peptides for targeting specific cellular receptors
The compound's well-established protection strategy makes it a reliable choice for researchers developing complex peptide structures with precisely controlled functional group reactivity .
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